One primary application of Glyceryl tri(oleate-1-13C) is in investigating fat metabolism. By incorporating this isotopically labeled triolein into a cell culture or animal diet, researchers can track the fate of the fatty acids within the system. Since the ¹³C label is readily detectable by mass spectrometry, scientists can measure the incorporation of oleic acid into different cellular components or tissues. This allows them to study aspects of lipid absorption, transport, storage, and oxidation .
Glyceryl tri(oleate-1-13C) is also useful for isotope tracing experiments. In these studies, the labeled triolein is administered to a biological system, and then researchers analyze various samples, such as blood, tissues, or excreta, using mass spectrometry. By identifying the presence and abundance of ¹³C-labeled fragments, scientists can gain insights into various metabolic pathways and track the breakdown products of the triolein molecule .
The ¹³C enrichment in Glyceryl tri(oleate-1-13C) can also be employed to study interactions between lipids and proteins. By incorporating this labeled triolein into a system containing proteins, researchers can utilize techniques like ¹³C-NMR spectroscopy to investigate how the fatty acids bind to the protein molecules. This information provides valuable insights into the role of lipids in various cellular processes .
Glyceryl tri(oleate-1-13C) is a stable isotope-labeled triglyceride, specifically a derivative of glyceryl trioleate where all three oleic acid chains are labeled with the carbon-13 isotope. Its chemical formula is and it has a molecular weight of 885.43 g/mol. This compound is primarily used in research applications, particularly in metabolic studies and tracing experiments due to its isotopic labeling, which allows for enhanced detection and analysis in biological systems .
These reactions are important for understanding the biochemical behavior of triglycerides in various environments .
Glyceryl tri(oleate-1-13C) exhibits biological activities similar to those of its non-labeled counterpart, glyceryl trioleate. It plays a role in lipid metabolism and can be utilized as a source of energy. Its isotopic labeling allows researchers to trace metabolic pathways involving fats more effectively, providing insights into lipid absorption, transport, and utilization in organisms .
The synthesis of glyceryl tri(oleate-1-13C) typically involves:
Glyceryl tri(oleate-1-13C) has several applications:
Its unique labeling makes it invaluable for studies requiring precise tracking of metabolic pathways .
Research involving glyceryl tri(oleate-1-13C) often focuses on its interactions with various biological molecules:
Glyceryl tri(oleate-1-13C) shares similarities with several other triglycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Feature |
---|---|---|
Glyceryl trioleate | Non-labeled version | |
Glyceryl trilinoleate | Contains linoleic acid instead | |
Glyceryl tripalmitate | Contains palmitic acid chains | |
Glyceryl triarachidate | Contains arachidic acid chains |
The primary distinction of glyceryl tri(oleate-1-13C) lies in its isotopic labeling, which enhances its utility in metabolic tracing studies compared to its non-labeled counterparts .
This compound exemplifies how stable isotopes can be employed to deepen our understanding of biochemical processes, making it a vital tool in both research and application contexts.